molecular formula C16H15FN2O2S B2431532 N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207034-65-8

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2431532
CAS No.: 1207034-65-8
M. Wt: 318.37
InChI Key: PBVUGXXXZGSIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophenyl-substituted cyclopropyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, thiophene, and cyclopropylmethyl bromide.

    Step 1 Formation of Cyclopropylmethyl Thiophene: Thiophene is reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form 1-(thiophen-2-yl)cyclopropane.

    Step 2 Formation of Oxalamide Intermediate: 4-Fluoroaniline is reacted with oxalyl chloride to form N-(4-fluorophenyl)oxalamide.

    Step 3 Coupling Reaction: The intermediate N-(4-fluorophenyl)oxalamide is then coupled with 1-(thiophen-2-yl)cyclopropane under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal-catalyzed reactions.

    Material Science: Potential use in the development of novel polymers or organic electronic materials.

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophenyl groups can enhance binding affinity and specificity, while the oxalamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
  • N1-(4-bromophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
  • N1-(4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Uniqueness

N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity and interactions without causing steric hindrance.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-10-16(7-8-16)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVUGXXXZGSIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.